"6-Isobutoxy-2-methylpyridine-3-boronic acid" molecular weight
"6-Isobutoxy-2-methylpyridine-3-boronic acid" molecular weight
An In-depth Technical Guide to 6-Isobutoxy-2-methylpyridine-3-boronic acid
Executive Summary: 6-Isobutoxy-2-methylpyridine-3-boronic acid is a specialized heterocyclic organoboron compound that serves as a critical building block in modern synthetic and medicinal chemistry. With a molecular weight of 209.05 g/mol , its structure incorporates a pyridine core, a versatile isobutoxy group, and a reactive boronic acid moiety, making it an invaluable reagent for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis considerations, and primary applications, with a detailed focus on its utilization in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique synthetic potential.
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules and approved pharmaceuticals.[1] The introduction of a boronic acid functional group onto this heterocyclic core transforms it into a versatile synthetic intermediate.[2] Boronic acids are valued for their stability, low toxicity, and remarkable reactivity in carbon-carbon bond-forming reactions.[3]
These reagents are most prominently used in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that efficiently links organoboron compounds with organic halides.[1][4] This reaction's tolerance for a wide array of functional groups has cemented its role in the rapid assembly of drug candidates and complex natural products.[4][5] Specifically, substituted pyridine boronic acids like 6-Isobutoxy-2-methylpyridine-3-boronic acid allow for the precise installation of the pyridine moiety, enabling chemists to fine-tune the steric and electronic properties of target molecules to optimize pharmacological parameters such as efficacy, selectivity, and metabolic stability.[1]
Physicochemical Profile
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. The key identifiers and properties of 6-Isobutoxy-2-methylpyridine-3-boronic acid are summarized below.
| Property | Value | Source |
| Molecular Weight | 209.05 g/mol | [6][7] |
| Molecular Formula | C₁₀H₁₆BNO₃ | [6][7] |
| CAS Number | 1451390-91-2 | [6] |
| Canonical SMILES | CC1=NC(=CC=C1B(O)O)OCC(C)C | |
| InChI Key | UXVYTZHMEMUJIW-UHFFFAOYSA-N | [6] |
| Appearance | White to off-white solid | [8] |
| Purity | Typically ≥95% | [6] |
| Solubility | Soluble in organic solvents like DMSO, methanol, and dioxane. | |
| Storage | Store refrigerated at 2-8°C to prevent degradation. | [9] |
Note: Boronic acids can exist in equilibrium with their cyclic anhydride form (a boroxine), which may contain varying amounts of water.[9]
Synthesis and Handling Considerations
General Synthetic Routes
While the specific proprietary synthesis of 6-Isobutoxy-2-methylpyridine-3-boronic acid is not detailed in publicly available literature, its structure suggests a synthesis based on established methodologies for preparing aryl and heteroaryl boronic acids.[2] A plausible and common approach involves two key steps:
-
Halogenation: The parent scaffold, 6-isobutoxy-2-methylpyridine, would first be halogenated (e.g., brominated or iodinated) at the 3-position to create a suitable precursor.
-
Borylation: The resulting 3-halopyridine derivative can then be converted to the boronic acid. This is typically achieved through one of two primary methods:
-
Lithium-Halogen Exchange: The halide is reacted with an organolithium reagent (e.g., n-butyllithium) at low temperatures, followed by quenching the resulting lithiated intermediate with a trialkyl borate, such as triisopropyl borate.[10] Subsequent acidic workup hydrolyzes the borate ester to yield the final boronic acid.
-
Palladium-Catalyzed Borylation: A more modern and often milder approach is the Miyaura borylation reaction, where the halide is coupled with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[3] The resulting pinacol boronate ester can then be deprotected to the free boronic acid.[11]
-
Handling and Storage
Boronic acids are generally stable solids but are susceptible to degradation, particularly protodeboronation, under certain conditions.[12] For optimal shelf-life and reactivity, 6-Isobutoxy-2-methylpyridine-3-boronic acid should be stored in a cool, dry, and inert atmosphere. It is recommended to handle the compound in a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 6-Isobutoxy-2-methylpyridine-3-boronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful transformation enables the formation of a C(sp²)-C(sp²) bond between the pyridine ring and an aryl, heteroaryl, or vinyl halide or triflate.
The generally accepted catalytic cycle for this reaction is illustrated below.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
The reaction is initiated by the oxidative addition of an organic halide (R¹-X) to a palladium(0) catalyst. This is followed by transmetalation with the boronic acid (R²-B(OH)₂), which requires activation by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[4] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially when coupling challenging substrates like electron-deficient heteroaryl boronates.[12]
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a representative, self-validating protocol for the coupling of 6-Isobutoxy-2-methylpyridine-3-boronic acid with a generic aryl bromide.
Reagents and Equipment
-
Reagents: 6-Isobutoxy-2-methylpyridine-3-boronic acid, Aryl Bromide (Ar-Br), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), Sodium Carbonate (Na₂CO₃), 1,4-Dioxane, Deionized Water, Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer and stir bar, heating mantle or oil bath, condenser, nitrogen or argon source, rotary evaporator, separatory funnel, standard laboratory glassware.
Step-by-Step Methodology
Caption: Step-by-step experimental workflow for Suzuki coupling.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 mmol, 1.0 equiv).
-
Addition of Reagents: To the flask, add 6-Isobutoxy-2-methylpyridine-3-boronic acid (1.2 mmol, 1.2 equiv), sodium carbonate (2.0 mmol, 2.0 equiv), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a solvent mixture of 1,4-dioxane and water (e.g., 8 mL dioxane, 2 mL water).
-
Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Analytical Characterization
To ensure the identity and purity of both the starting material and the final coupled product, a combination of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The disappearance of the B(OH)₂ protons and the appearance of new aromatic signals in the product are indicative of a successful reaction.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Conclusion
6-Isobutoxy-2-methylpyridine-3-boronic acid is a highly valuable and versatile building block for synthetic chemistry. Its well-defined structure and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an essential tool for the construction of complex molecules, particularly in the fields of pharmaceutical and materials research. A firm grasp of its properties, handling requirements, and reaction protocols, as outlined in this guide, is key to unlocking its full synthetic potential.
References
- Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Vertex AI Search.
- BenchChem. Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid. BenchChem.
- Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- PubMed.
- ACS Publications. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry.
- BOC Sciences. 2-Methylpyridine-3-boronic acid. BOC Sciences.
- Hunan Weiss Chemical Co., Ltd. 6-Isobutoxy-2-methylpyridine-3-boronic acid. Hunan Weiss Chemical Co., Ltd..
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Frontier of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
- CymitQuimica. 2-Methyl-6-isobutoxypyridine-3-boronic acid. CymitQuimica.
- PubMed Central.
- MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
- BenchChem. Application of 2-Chloropyridine-3-boronic acid in Fragment-Based Drug Discovery. BenchChem.
- Organic Syntheses. 3-pyridylboronic acid. Organic Syntheses Procedure.
- ChemicalBook. 6-Methylpyridine-3-boronic Acid. ChemicalBook.
- Sigma-Aldrich. 6-Methoxy-3-pyridinylboronic acid. Sigma-Aldrich.
- VTechWorks.
- MDPI.
- Organic Chemistry Portal.
- ChemWhat. 6-Isobutoxy-5-methylpyridine-3-boronic acid CAS#: 1256355-19-7.
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